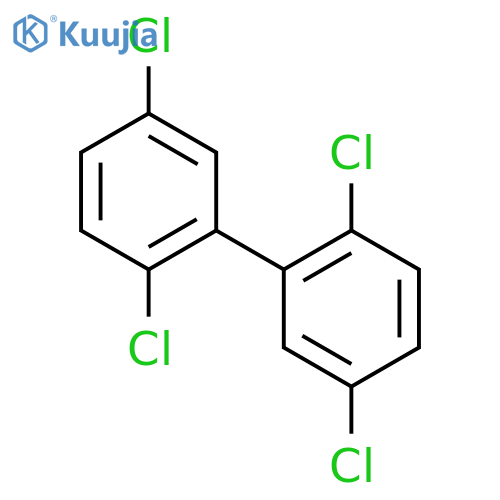Cas no 35693-99-3 (2,2',5,5'-Tetrachlorobiphenyl)

2,2',5,5'-Tetrachlorobiphenyl structure
商品名:2,2',5,5'-Tetrachlorobiphenyl
2,2',5,5'-Tetrachlorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,2,2',5,5'-tetrachloro-
- PCB52 in Octane
- 1,4-dichloro-2-(2,5-dichlorophenyl)benzene
- 2,2',3,3',5,5'-HEXACHLOROBIPHENYL
- 2,2',5,5'-Tetrachlorobiphenyl
- 2,2',5,5'-Tetrachlorobiphenyl Solution
- PCB No 52
- PCB No 52 solution
- 1,1'-Biphenyl,2,2',5,5'-tetrachloro
- 2,2',3,3',4,5',6,6'-OCTACHLOROBIPHENYL
- 2,2',5,5'-PCB
- 2,2',5,5'-TCB
- 2,2',5,5'-tetrachlorbiphenyl
- 2,2',5,5'-Tetrachloro-1,1'-biphenyl
- 2,3',5,6'-Tetrachlorobiphenyl
- 2,5,2',5'-Tetrachlorobiphenyl
- PCB 52
- TCBP
- CB 52
- K 52
- 2,5,2',5'-Tetrachloro-Biphenyl
- CHEBI:34206
- PCB No 52, analytical standard
- 1EH557950R
- DTXSID3038305
- CHEMBL273933
- PCB No. 52
- 2,2 ,5,5 -tetrachlorobiphenyl
- InChI=1/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6
- CCRIS 6155
- BRN 2053828
- PCB-52
- TETRACHLOROBIPHENYL, 2,2',5,5'-
- PCB No. 52 100 microg/mL in Isooctane
- HCWZEPKLWVAEOV-UHFFFAOYSA-N
- PCB No. 52 10 microg/mL in Isooctane
- UNII-1EH557950R
- Q27115903
- DTXCID1018305
- 2,2',5,5'-Tetrachlorobiphenyl (IUPAC No. 52), BCR(R) certified Reference Material
- PCB No. 52 50 microg/mL in Acetonitrile
- 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-
- 35693-99-3
- AKOS015902969
- SCHEMBL440944
- PCB No. 52 100 microg/mL in Hexane
- NS00001956
- 4-05-00-01818 (Beilstein Handbook Reference)
- G86251
- PCB52
-
- MDL: MFCD00055544
- インチ: InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
- InChIKey: HCWZEPKLWVAEOV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 289.92200
- どういたいしつりょう: 289.922361
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.441±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 87 ºC
- ふってん: 374.95°C (rough estimate)
- フラッシュポイント: 4 °C
- 屈折率: 1.6120 (rough estimate)
- ようかいど: Insuluble (4.4E-5 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 5.96720
2,2',5,5'-Tetrachlorobiphenyl セキュリティ情報
-
記号:




- シグナルワード:Danger
- 危害声明: H225,H304,H315,H336,H373,H410
- 警告文: P210,P261,P273,P301+P310,P331,P501
- 危険物輸送番号:UN 2315
- WGKドイツ:3
- 危険カテゴリコード: R11;R33;R38;R50/53;R65;R67
- セキュリティの説明: S16;S61;S62
- RTECS番号:DV8660000
-
危険物標識:



- 包装カテゴリ:II
- セキュリティ用語:9
- 包装等級:II
- ちょぞうじょうけん:2-8°C
- 包装グループ:II
- リスク用語:R33
- 危険レベル:9
- 危険レベル:9
2,2',5,5'-Tetrachlorobiphenyl 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,2',5,5'-Tetrachlorobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T292000-1g |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 1g |
$ 1696.00 | 2023-09-06 | ||
| TRC | T292000-10mg |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 10mg |
$ 132.00 | 2023-09-06 | ||
| TRC | T292000-100mg |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 100mg |
$ 224.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84290-10mg |
2,2',5,5'-tetrachlorobiphenyl |
35693-99-3 | 10mg |
¥658.0 | 2021-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P115148-10mg |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 10mg |
¥839.90 | 2023-09-01 | ||
| eNovation Chemicals LLC | K73585-1ml |
2,2,5,5-TETRACHLOROBIPHENYL |
35693-99-3 | 97% | 1ml |
$180 | 2024-06-08 | |
| BAI LING WEI Technology Co., Ltd. | J29C-052S-TP-1ml |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 100 μg/mL in Isooctane | 1ml |
¥244 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J08DRE-GA09011149IO-2ml |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 2ml |
¥409 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J08DRE-A20005200ME-100-1ml |
2,2',5,5'-Tetrachlorobiphenyl |
35693-99-3 | 1ml |
¥226 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | TS2262000.12-100-IO-1ea |
2,2',5,5'-Tetrachlorobiphenyl; 1 mL x 100 μg/mL in isooctane |
35693-99-3 | 1 mL x 100 μg/mL in isooctane | 1ea |
¥852 | 2023-11-24 |
2,2',5,5'-Tetrachlorobiphenyl 関連文献
-
1. Bistable memory devices with lower threshold voltage by extending the molecular alkyl-chain lengthWusheng Ren,Yongxiang Zhu,Jianfeng Ge,Xufeng Xu,Ru Sun,Najun Li,Hua Li,Qingfeng Xu,Junwei Zheng,Jianmei Lu Phys. Chem. Chem. Phys. 2013 15 9212
-
Haibo Liu,Jiabin Zhang,Ning Gan,Yinji Chen,Jie Huang,Yuting Cao,Tianhua Li,Hangzhen Lan RSC Adv. 2016 6 183
-
Wenli Zhu,Peige Qin,Lizhen Han,Xiaowan Zhang,Dan Li,Mengyuan Li,Youmei Wang,Xuebin Zhang,Minghua Lu,Zongwei Cai Chem. Commun. 2021 57 8810
-
Paul E. Grimmett,Jean W. Munch Anal. Methods 2013 5 151
-
Changer Long Chen,Karin L?fstrand,Margaretha Adolfsson-Erici,Matthew MacLeod Anal. Methods 2017 9 2237
35693-99-3 (2,2',5,5'-Tetrachlorobiphenyl) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:35693-99-3)PCB 52

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:35693-99-3)2,2',5,5'-TETRACHLOROBIPHENYL

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ